molecular formula C6H6N2O B12887727 2,5-Dimethyl-1,3-oxazole-4-carbonitrile CAS No. 82123-42-0

2,5-Dimethyl-1,3-oxazole-4-carbonitrile

Cat. No.: B12887727
CAS No.: 82123-42-0
M. Wt: 122.12 g/mol
InChI Key: UHRTYUGYLBQVFQ-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Organic Synthesis and Chemical Research

Oxazole heterocycles are of paramount importance in organic synthesis and chemical research due to their wide-ranging biological activities and their utility as versatile synthetic intermediates. researchgate.net The oxazole ring is a key structural motif found in numerous natural products and pharmacologically active molecules. evitachem.com These compounds have demonstrated a broad spectrum of medicinal applications, including as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. nih.gov

The inherent reactivity and stability of the oxazole ring allow for various chemical transformations, making it a valuable scaffold for the construction of more complex molecular architectures. evitachem.com The substitution pattern on the oxazole ring plays a crucial role in determining the biological and chemical properties of the resulting derivatives. nih.gov Researchers continuously explore new synthetic methodologies to access diverse oxazole derivatives efficiently. thermofisher.com These methods range from classical condensation reactions to modern metal-catalyzed cross-coupling reactions. fishersci.ca

Overview of Nitrile-Containing Oxazole Scaffolds

The incorporation of a nitrile (-C≡N) group into an oxazole scaffold introduces a unique set of chemical characteristics. The nitrile group is a powerful electron-withdrawing group and can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic systems.

Nitrile-containing heterocyclic compounds are significant in medicinal chemistry. The nitrile moiety can act as a key binding element to biological targets or serve as a synthetic handle for further molecular elaboration. For instance, the synthesis of 5-amino-4-cyano-2-phenyl-1,3-oxazole has been reported as a building block for more complex structures. fishersci.ca

Specific Research Focus on 2,5-Dimethyl-1,3-oxazole-4-carbonitrile

While extensive research exists on the broader class of oxazoles, the specific compound this compound appears to be a more specialized chemical intermediate rather than a widely studied end product. Its significance lies in its potential as a precursor for the synthesis of various other functionalized oxazoles.

The synthesis of this compound would likely start from more readily available precursors. For instance, 2,5-dimethyl-1,3-oxazole-4-carbonyl chloride is a known compound that could potentially be converted to the corresponding carbonitrile through a dehydration reaction of the primary amide. The hydrolysis of the nitrile would lead to the corresponding 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, another known chemical. fishersci.cafishersci.ca

The research focus on this compound is therefore centered on its role as a building block in synthetic chemistry. The presence of the two methyl groups at positions 2 and 5, combined with the reactive nitrile group at position 4, offers a specific substitution pattern for the targeted synthesis of more complex molecules with potential applications in materials science and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-4-6(3-7)8-5(2)9-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRTYUGYLBQVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556594
Record name 2,5-Dimethyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82123-42-0
Record name 2,5-Dimethyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dimethyl 1,3 Oxazole 4 Carbonitrile and Its Analogs

Established Synthetic Pathways for Oxazole-4-carbonitriles

The construction of the oxazole-4-carbonitrile (B1450848) core can be approached through several classical and modern synthetic reactions. These methods primarily involve the formation of the oxazole (B20620) ring from acyclic precursors through cyclization reactions.

Cyclodehydration reactions are a cornerstone of oxazole synthesis, involving the intramolecular removal of a water molecule from a precursor to form the aromatic ring.

Discovered by Emil Fischer in 1896, this synthesis is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com The reaction proceeds via the condensation of a cyanohydrin with an aldehyde in the presence of an acid catalyst, typically anhydrous hydrogen chloride in dry ether. wikipedia.orgcutm.ac.in

The general mechanism involves the acid-catalyzed addition of the aldehyde to the cyanohydrin, followed by cyclization and dehydration to yield the oxazole ring. wikipedia.org The cyanohydrin provides the C4 and C5 atoms of the ring, while the aldehyde provides the C2 atom. cutm.ac.in For the synthesis of a 2,5-disubstituted oxazole, the reactants are generally an aldehyde cyanohydrin and another aldehyde. wikipedia.org

To apply this method to the synthesis of 2,5-dimethyl-1,3-oxazole-4-carbonitrile, the theoretical starting materials would be acetaldehyde (B116499) and 2-amino-2-cyanopropan-2-ol. However, the standard Fischer synthesis is primarily oriented towards producing 2,5-disubstituted oxazoles and is not the most direct route for obtaining a 4-carbonitrile substituent pattern. Modifications would be necessary to control the regiochemistry.

Table 1: Overview of Fischer Oxazole Synthesis

Feature Description
Reactants Aldehyde, Cyanohydrin
Reagents Anhydrous Hydrochloric Acid (HCl)
Product Typically 2,5-disubstituted oxazoles
Mechanism Acid-catalyzed condensation followed by cyclodehydration

The Robinson-Gabriel synthesis is a powerful and widely used method for preparing oxazoles through the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. ijpsonline.compharmaguideline.com The starting α-acylamino ketone can often be prepared using the Dakin-West reaction. wikipedia.org

In this pathway, the enol or enolate of the ketone attacks the amide carbonyl, forming a five-membered oxazoline (B21484) intermediate which then dehydrates to the aromatic oxazole. ijpsonline.com This method reliably produces 2,5-disubstituted oxazoles and can be adapted for more complex substitution patterns. wikipedia.orgpharmaguideline.com

To generate this compound via this route, the required precursor would be N-(1-cyano-1-oxopropan-2-yl)acetamide . The cyclization of this specific α-acylamino-α-cyano ketone under acidic conditions would lead directly to the desired product. The synthesis of this precursor is the key challenge for this approach.

Table 2: Overview of Robinson-Gabriel Synthesis

Feature Description
Reactant α-Acylamino ketone
Reagents Dehydrating agents (e.g., H₂SO₄, POCl₃, PPA)
Product 2,4,5-trisubstituted or 2,5-disubstituted oxazoles
Mechanism Intramolecular cyclization followed by dehydration

A versatile strategy for oxazole synthesis involves the direct condensation of carboxylic acids with α-amino ketones or their equivalents, such as α-amino acids. This approach can be considered a variation of the Robinson-Gabriel synthesis where the α-acylamino ketone is formed in situ. One-pot procedures have been developed that utilize various coupling and dehydrating agents to facilitate the reaction. ijpsonline.comnih.gov

For the synthesis of oxazole-4-carbonitrile analogs, an α-amino nitrile can serve as the amino acid surrogate. The condensation of a carboxylic acid (e.g., acetic acid to install the 2-methyl group) with an α-amino nitrile (e.g., 2-aminopropanenitrile (B1206528) to install the 5-methyl and 4-cyano groups) in the presence of a potent dehydrating agent like phosphoryl chloride can yield the desired oxazole ring system. nih.gov

The Bredereck reaction provides a straightforward route to 2,4-disubstituted and 2,4,5-trisubstituted oxazoles by reacting α-haloketones with amides or ureas. ijpsonline.comcutm.ac.in The reaction is an efficient and economical process for constructing the oxazole scaffold. ijpsonline.com The mechanism involves initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration.

Synthesizing this compound using this method would necessitate the reaction of acetamide (B32628) (which provides the N1 and C2-methyl) with a suitable α-halo-α-cyano ketone. The specific ketone required would be 3-halo-3-cyanobutan-2-one . The availability and stability of this halogenated cyanoketone (B1222219) precursor is the primary synthetic hurdle for this pathway.

Table 3: Overview of Bredereck Reaction

Feature Description
Reactants α-Haloketone, Amide
Reagents Typically heat, sometimes with a base
Product 2,4-disubstituted or 2,4,5-trisubstituted oxazoles
Mechanism N-alkylation followed by cyclization and dehydration

The Van Leusen synthesis is a highly versatile method for creating heterocyclic compounds using tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org The classical Van Leusen oxazole synthesis involves the reaction of an aldehyde with TosMIC in the presence of a base (like potassium carbonate) to produce 5-substituted oxazoles. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. nih.gov

Crucially, an important modification of this reaction allows for the synthesis of 4,5-disubstituted oxazoles. thieme-connect.demdpi.com This one-pot protocol involves reacting an aldehyde, TosMIC, and an alkyl halide in the presence of a base. organic-chemistry.orgthieme-connect.de The aldehyde provides the C5 substituent, while the alkyl halide provides the C4 substituent.

To prepare an analog like 2-phenyl-5-methyl-1,3-oxazole-4-carbonitrile , one could react benzaldehyde (B42025) (for the 2-phenyl group, using a modified TosMIC), an alkylating agent for the 5-methyl group, and a cyanating agent. More directly for a 4-carbonitrile, one could use a standard aldehyde, TosMIC, and a haloacetonitrile (e.g., bromoacetonitrile) as the third component to introduce the cyano group at the C4 position. This makes the modified Van Leusen synthesis a particularly attractive and flexible route for producing a variety of oxazole-4-carbonitrile analogs.

Table 4: Overview of Van Leusen Synthesis

Feature Description
Reactants Aldehyde, Tosylmethyl isocyanide (TosMIC), Alkyl Halide (for 4,5-disubstitution)
Reagents Base (e.g., K₂CO₃)
Product 5-substituted or 4,5-disubstituted oxazoles
Mechanism Base-mediated cycloaddition followed by elimination of p-toluenesulfinic acid

Decarboxylation of 4-Acyloxazol-5(4H)-ones

The synthesis of oxazoles through 4-acyloxazol-5(4H)-ones, commonly known as azlactones or oxazolones, is a cornerstone of heterocyclic chemistry, famously encapsulated in the Erlenmeyer-Plöchl synthesis. While the heading suggests a simple decarboxylation, the transformation is more accurately described as a rearrangement and dehydration process where the azlactone is a crucial intermediate.

The process typically begins with the N-acylation of an amino acid, followed by cyclodehydration to form the azlactone ring. nih.govnih.gov For instance, hippuric acid derivatives can be condensed with various benzaldehydes in the presence of a dehydrating agent like polyphosphoric acid to yield 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives. nih.gov

The subsequent conversion of the saturated oxazol-5(4H)-one ring to the aromatic oxazole is not a direct decarboxylation. Instead, the azlactone intermediate undergoes a complex rearrangement. The process involves tautomerization of the azlactone to an enol form, which can then undergo elimination and rearrangement to yield the stable aromatic oxazole ring system. The specific pathway and conditions depend heavily on the substituents present on the azlactone ring.

Retro-Diels-Alder Reactions Leading to Oxazole Formation

The retro-Diels-Alder (rDA) reaction is a powerful synthetic tool wherein a cyclohexene-type ring fragments under thermal or catalytic influence to produce a conjugated diene and a dienophile. While the Diels-Alder reaction of oxazoles (acting as dienes) to form pyridines and furans is more common, the reverse process—the formation of an oxazole via an rDA reaction—provides a unique pathway for synthesizing these heterocycles. arkat-usa.orgresearchgate.netacs.org

This strategy involves the synthesis of a more complex, often bicyclic, precursor that is designed to fragment upon heating, yielding the desired oxazole as one of the products. acs.org The driving force for the reaction is the formation of the stable, aromatic oxazole ring and a volatile, stable small molecule like ethene or acetylene. This approach allows for the construction of oxazoles that might be difficult to access through more conventional cyclization methods. The successful application of a retro-Diels-Alder protocol has been demonstrated for the regioselective synthesis of various heterocyclic systems. rsc.org

Advanced and Green Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for constructing heterocyclic scaffolds. These include transition-metal-catalyzed reactions and the use of alternative energy sources like microwave and ultrasound irradiation.

Copper-Mediated Oxidative Cyclization Reactions

Copper catalysis offers an inexpensive and efficient method for constructing the oxazole ring through oxidative C-O bond formation. A notable example is the copper(II)-catalyzed oxidative cyclization of enamides. This reaction proceeds via vinylic C-H bond functionalization at room temperature, allowing for the synthesis of various 2,5-disubstituted oxazoles bearing aryl, vinyl, and alkyl groups in moderate to high yields. The mechanism is believed to involve a single-electron oxidation of the electron-rich enamide by the copper(II) salt, triggering the cyclization.

Another powerful approach is a cascade reaction involving alkenes and azides, mediated by a copper catalyst and using air as the oxidant, to produce 2,5-disubstituted oxazoles under mild conditions. Bimetallic systems, such as those using both palladium and copper, have also been developed for the oxidative cyclization of propargyl esters and benzylamines to form trisubstituted oxazoles. acs.org

Table 1: Copper-Mediated Synthesis of 2,5-Disubstituted Oxazoles from Enamides

Entry Enamide Substrate Catalyst (mol%) Oxidant Solvent Time (h) Yield (%)
1 N-(1-phenylvinyl)benzamide CuBr₂ (20) K₂S₂O₈ MeCN 24 98
2 N-(1-(p-tolyl)vinyl)benzamide CuBr₂ (20) K₂S₂O₈ MeCN 24 96
3 N-(1-(4-methoxyphenyl)vinyl)benzamide CuBr₂ (20) K₂S₂O₈ MeCN 24 99
4 N-(1-(4-chlorophenyl)vinyl)benzamide CuBr₂ (20) K₂S₂O₈ MeCN 24 85
5 N-(1-phenylvinyl)acetamide Cu(OTf)₂ (20) K₂S₂O₈ MeCN 24 75

Data derived from research on copper(II)-catalyzed oxidative cyclization of enamides.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium catalysis is a versatile tool for oxazole synthesis and functionalization. One advanced method involves the palladium-catalyzed reaction of simple amides and ketones to form highly substituted oxazoles. researchgate.net This transformation proceeds through sequential C-N and C-O bond formations in a single step, often promoted by a copper co-catalyst. researchgate.net Another innovative route is the palladium-catalyzed C–H activation of simple arenes, which then undergo a cascade reaction with functionalized nitriles to yield 2,4,5-trisubstituted oxazoles. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are instrumental in derivatizing the oxazole core. mdpi.org For instance, a halogenated oxazole can be coupled with a variety of aryl or heteroaryl boronic acids (Suzuki-Miyaura) or organostannanes (Stille) to construct complex, poly-oxazole structures found in natural products. mdpi.org

Table 2: Palladium-Catalyzed Synthesis of Oxazoles from Amides and Ketones

Entry Amide Ketone Catalyst Promoter Yield (%)
1 Benzamide Acetophenone Pd(OAc)₂ CuBr₂ 86
2 4-Methylbenzamide Acetophenone Pd(OAc)₂ CuBr₂ 81
3 4-Methoxybenzamide Acetophenone Pd(OAc)₂ CuBr₂ 83
4 4-Chlorobenzamide Propiophenone Pd(OAc)₂ CuBr₂ 78
5 Benzamide 1-(p-tolyl)ethan-1-one Pd(OAc)₂ CuBr₂ 82

Data represents findings from studies on palladium-catalyzed sequential C-N/C-O bond formations. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technology in organic synthesis, dramatically reducing reaction times from hours to minutes and often improving product yields. The synthesis of oxazoles has greatly benefited from this "green" energy source. acs.org A prominent example is the microwave-assisted van Leusen synthesis, where an aldehyde reacts with tosylmethyl isocyanide (TosMIC). acs.org By controlling the amount of base (e.g., K₃PO₄) and using microwave heating, the reaction can be selectively directed to produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines in very short reaction times. nih.gov This method is noted for its efficiency, simple procedure, and economic viability.

Table 3: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

Entry Aldehyde Base (equiv.) Power (W) Time (min) Yield (%)
1 Benzaldehyde K₃PO₄ (2) 350 8 96
2 4-Chlorobenzaldehyde K₃PO₄ (2) 350 8 95
3 4-Methylbenzaldehyde K₃PO₄ (2) 350 8 94
4 2-Naphthaldehyde K₃PO₄ (2) 350 10 92
5 3-Furaldehyde K₃PO₄ (2) 350 10 90

Data from research on one-pot microwave-assisted cycloaddition reactions. nih.gov

Ultrasound-Assisted Synthesis

Similar to microwave technology, ultrasound irradiation (sonochemistry) provides an alternative energy source that accelerates chemical reactions, leading to higher yields, shorter reaction times, and milder conditions. researchgate.net The synthesis of oxazole derivatives using ultrasound has been shown to be significantly more efficient than conventional thermal methods. For example, one study demonstrated that the synthesis of 4-(4-nitrophenyl)oxazol-2-amine using an ultrasound-assisted method resulted in a 90% yield in just 8 minutes, whereas the conventional thermal method required 3.5 hours to achieve a 69% yield. researchgate.net The advantages of ultrasound-assisted synthesis include enhanced reaction rates, improved energy efficiency, and operational simplicity, aligning with the principles of green chemistry. researchgate.net

Table 4: Comparison of Ultrasound-Assisted vs. Thermal Synthesis of an Oxazole Derivative

Method Reaction Time Yield (%)
Ultrasound-Assisted (8 min) 8 min 90%
Conventional Thermal (3.5 h) 3.5 hours 69%

Comparative data for the synthesis of 4-(4-nitrophenyl)oxazol-2-amine. researchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including oxazoles, offering benefits such as enhanced safety, improved heat and mass transfer, and scalability. durham.ac.ukresearchgate.net The application of flow chemistry to oxazole synthesis allows for the rapid production of these valuable motifs, often with higher yields and purity compared to traditional batch methods. durham.ac.uk

A notable application is the development of a fully automated, multipurpose mesofluidic flow reactor for the synthesis of 4,5-disubstituted oxazoles. durham.ac.ukworktribe.com In this system, equimolar mixtures of starting materials like ethyl isocyanoacetate and an acyl chloride are combined in a continuous stream. The subsequent mixture is then passed through a packed cartridge containing a solid-supported base, such as polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP), which facilitates a rapid intramolecular cyclization to yield the desired 4,5-disubstituted oxazole. durham.ac.uk This automated platform allows for efficient screening of reaction parameters and can be readily scaled for gram-quantity production. durham.ac.ukworktribe.com For instance, a diverse set of 25 different oxazoles were prepared in yields ranging from 83% to 99%. durham.ac.uk

Another innovative approach involves the photochemical transposition of isoxazoles into their corresponding oxazole isomers within a continuous flow system. researchgate.net This method provides a mild and rapid route to various di- and trisubstituted oxazoles. The use of a flow reactor constructed from UV-transparent fluoropolymer (FEP) tubing allows for precise control of the irradiation time, which is often superior to batch reactors for photochemical reactions. researchgate.net This technique has been successfully used to generate gram quantities of oxazole products. researchgate.net

Table 1: Examples of Continuous Flow Synthesis of Oxazoles

ReactantsFlow System ConditionsProduct TypeYieldReference
Ethyl isocyanoacetate, 3-Nitrobenzoyl chlorideAcetonitrile solvent, PS-BEMP base cartridge, 0.2 mL/min flow rate4,5-disubstituted oxazole>95% durham.ac.uk
Various IsoxazolesPhotochemical flow reactor with FEP tubingDi- and trisubstituted oxazolesGram quantities achieved researchgate.net
Maleimide, 1-HexyneImmersion well reactor with FEP tubing, [2+2] photocycloadditionCyclobutene product>500 g in 24h researchgate.net

Metal-Free Annulation Protocols

The development of metal-free synthetic routes is a significant goal in modern organic chemistry to avoid the cost, toxicity, and potential product contamination associated with transition metals. rsc.org For oxazole synthesis, several effective metal-free annulation strategies have been established.

One prominent method is the iodine-mediated [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source, typically iodosobenzene (B1197198) (PhIO). acs.org This approach allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. The reaction is promoted by a Brønsted acid like trifluoromethanesulfonic acid (TfOH) or triflimide (Tf2NH) and proceeds under mild conditions. acs.orgorganic-chemistry.org This protocol is applicable to both terminal and internal alkynes, showcasing its versatility. acs.org

Another effective metal-free approach involves an iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org This one-pot process synthesizes 2,5-disubstituted oxazoles from readily available aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride. The reaction uses tert-butyl hydroperoxide (TBHP) as the oxidant and sodium hydrogen carbonate as the base in DMF. organic-chemistry.org This method is noted for its broad substrate scope, including tolerance for various electron-donating and electron-withdrawing groups on the aldehyde. organic-chemistry.org

Furthermore, a novel strategy for synthesizing substituted oxazoles has been developed through the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines via a highly chemoselective C–O bond cleavage. rsc.org This reaction proceeds smoothly under metal-free conditions, combining C–O bond cleavage with C–N and C–O bond formation in a single pot to deliver the desired oxazoles in moderate to excellent yields. rsc.org

Table 2: Key Metal-Free Annulation Protocols for Oxazole Synthesis

MethodKey ReagentsProduct TypeKey FeaturesReference
[2+2+1] AnnulationAlkyne, Nitrile, PhIO, TfOH or Tf₂NH2,4-di- and 2,4,5-trisubstituted oxazolesRegioselective, applicable to terminal and internal alkynes. acs.org
Tandem Oxidative CyclizationAromatic aldehyde, 2-amino-1-phenylethanone, I₂, TBHP2,5-disubstituted oxazolesOne-pot, broad substrate scope, good functional group tolerance. organic-chemistry.org
C-O Bond Cleavage/Cyclization2-oxo-2-phenylethyl acetate, Amines, I₂Substituted oxazolesEnvironmentally benign, accommodates various amines. rsc.org

Visible Light-Induced Methodologies

Visible-light photocatalysis has gained traction as a green and sustainable tool in organic synthesis, enabling reactions to proceed under mild conditions with high efficiency. organic-chemistry.org Several methodologies have been developed for the synthesis of oxazoles using this approach.

A practical method for synthesizing substituted oxazoles involves the reaction of readily available α-bromoketones and benzylamines at room temperature, using [Ru(bpy)₃]Cl₂ as a photocatalyst. organic-chemistry.orgnih.gov The process, which also requires a base (K₃PO₄) and an additive (CCl₃Br), is effective for creating a variety of 2,5-disubstituted oxazoles in moderate to excellent yields. organic-chemistry.org The reaction mechanism is believed to involve radical intermediates. organic-chemistry.org This method's utility has been demonstrated in the synthesis of the natural product texaline. organic-chemistry.orgnih.gov

Another innovative visible-light-induced method synthesizes polysubstituted oxazoles from diazo compounds and nitriles. rsc.org This protocol is notable for avoiding transition metals and external chemical oxidants. It utilizes readily available diazonium compounds and a catalytic amount of (i-Pr)₃SiCl to produce multi-substituted oxazole products in high yields. rsc.org The reaction proceeds under mild conditions and has been successfully scaled up to a gram-scale synthesis using continuous flow technology. rsc.org

Table 3: Comparison of Visible Light-Induced Oxazole Syntheses

Starting MaterialsCatalyst/ReagentsConditionsProduct TypeYieldReference
α-Bromoketones, Benzylamines1 mol% [Ru(bpy)₃]Cl₂, K₃PO₄, CCl₃BrRoom temperature, blue LED irradiation2,5-disubstituted oxazolesUp to 88% organic-chemistry.org
Diazo compounds, Nitriles(i-Pr)₃SiCl (catalytic)Visible light, mild conditionsPolysubstituted oxazolesUp to 95% rsc.org

Regioselective Synthesis of this compound and its Derivatives

Regioselectivity is crucial when synthesizing specifically substituted heterocycles like this compound. The Van Leusen reaction is a cornerstone for oxazole synthesis, traditionally forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.orgijpsonline.com The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. mdpi.comnih.gov While the classic Van Leusen reaction yields 5-substituted oxazoles, modifications and alternative strategies are necessary to achieve other substitution patterns. organic-chemistry.orgwikipedia.org

For the synthesis of 2,5-disubstituted oxazole-4-carbonitriles, a direct approach involves the reaction of α-isocyanoacetamides with suitable electrophiles. The regiochemistry is dictated by the specific reactants and conditions chosen.

A highly relevant and regioselective method involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole. nih.govresearchgate.net This strategy allows for the site-selective functionalization of the oxazole ring. Deprotonation with a strong base like LDA occurs selectively at the C-5 position, creating a reactive carbanion. This carbanion can then react with various electrophiles. Subsequent nucleophilic displacement of the 2-phenylsulfonyl group provides a versatile route to a wide array of 2,5-disubstituted oxazoles. nih.govresearchgate.net This method offers a controlled, stepwise approach to building the desired substitution pattern.

Another strategy to control regioselectivity is through the "halogen dance" isomerization. nih.gov For example, treatment of 5-bromo-2-phenylthio-1,3-oxazole with LDA can lead to deprotonation at C-4, followed by a halogen migration to furnish a 4-bromo-5-lithiooxazole intermediate. Trapping this intermediate with an electrophile allows for the synthesis of 2,4,5-trisubstituted oxazoles with high regiocontrol. nih.gov

A direct synthesis of 5-aryloxazole-4-carbonitrile has been described starting from acetophenone, using potassium ferricyanide (B76249) as a non-toxic cyanide source. researchgate.net While this provides a 4-carbonitrile, adapting it for a 2,5-dimethyl pattern would require a different starting ketone. The development of TMSOTf-promoted selective triple consecutive insertions of tert-butyl isocyanide into aldehydes also provides a pathway to 4-cyanooxazoles. researchgate.net

Table 4: Regioselective Synthesis Strategies for Substituted Oxazoles

MethodKey Intermediate/ReactantRegiochemical OutcomeReference
Van Leusen Reaction (Classic)Aldehyde + TosMIC5-substituted oxazoles mdpi.comorganic-chemistry.org
Site-selective Deprotonation2-(Phenylsulfonyl)-1,3-oxazole + LDAFunctionalization at C-5, leading to 2,5-disubstituted oxazoles nih.gov
Halogen Dance Isomerization5-Bromo-2-phenylthio-1,3-oxazole + LDAFunctionalization at C-4, leading to 2,4,5-trisubstituted oxazoles nih.gov
Cyanide Source ReactionAcetophenone + Potassium Ferricyanide5-Aryl-oxazole-4-carbonitrile researchgate.net

Chemical Reactivity and Mechanistic Studies of 2,5 Dimethyl 1,3 Oxazole 4 Carbonitrile

Reactivity of the Oxazole (B20620) Ring System

The reactivity of the 2,5-dimethyl-1,3-oxazole-4-carbonitrile is fundamentally governed by the inherent chemical nature of the oxazole ring. Oxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms, which confer upon them a unique electronic profile.

General Characteristics:

Basicity: Oxazoles are considered basic compounds due to the lone pair of electrons on the nitrogen atom. However, they are susceptible to decomposition when exposed to concentrated acids. slideshare.net

Aromaticity and Stability: The oxazole ring possesses aromatic character, which contributes to its relative stability. This aromaticity influences its reaction pathways, favoring reactions that maintain the ring's integrity.

Oxidation: The oxazole ring is sensitive to oxidation. Studies on related oxazole structures indicate that oxidation can lead to the cleavage of the C4-C5 bond, resulting in ring opening. tandfonline.com The presence of two electron-donating methyl groups and an electron-withdrawing nitrile group on this compound modifies the electron density of the ring, influencing its susceptibility to oxidative cleavage.

Photochemical Reactions: Oxazole rings can undergo photochemical transformations. For instance, irradiation of some oxazoles can lead to the formation of isomeric products or more complex fused ring systems. tandfonline.com

The methyl groups at positions C-2 and C-5 are electron-donating, which generally increases the electron density of the oxazole ring, making it more susceptible to electrophilic attack. Conversely, the carbonitrile group at C-4 is strongly electron-withdrawing, which deactivates the ring towards electrophiles and makes the adjacent carbon atoms more susceptible to nucleophilic attack.

Transformations of the Nitrile Group (C-4 Position)

The nitrile group (–C≡N) at the C-4 position is a versatile functional group that serves as a primary site for a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and readily undergoes nucleophilic addition.

Reaction with Organometallic Reagents: A common reaction involves the addition of Grignard reagents or organolithium compounds to the nitrile. The mechanism proceeds through the formation of an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone. libretexts.org For this compound, this provides a synthetic route to various 4-acyl-2,5-dimethyloxazoles.

Reaction of this compound with a Grignard ReagentReactant 1Reactant 2ConditionsProduct2,5-Dimethyl-1,3-oxazole-4-carbonitrileR-MgBr (Grignard Reagent)1. Diethyl ether or THF 2. H₃O⁺ (aqueous workup)(2,5-Dimethyl-1,3-oxazol-4-yl)(R)methanone

Amidination: Nitriles can react with compounds containing primary amino groups, such as diamines, to form cyclic amidines. This reaction involves the nucleophilic attack of the amine on the nitrile carbon, followed by cyclization. nih.gov This pathway offers a method to synthesize more complex heterocyclic systems fused or linked to the oxazole core.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org This reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with a dilute aqueous acid, such as hydrochloric acid, results in the formation of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org The mechanism involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon for attack by water. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) yields the sodium salt of the carboxylic acid (sodium 2,5-dimethyl-1,3-oxazole-4-carboxylate) and ammonia (B1221849) gas. libretexts.orglibretexts.org Subsequent acidification of the reaction mixture with a strong acid liberates the free carboxylic acid. libretexts.org

Hydrolysis of 2,5-Dimethyl-1,3-oxazole-4-carbonitrileReaction TypeReagentsConditionsFinal ProductAcidic HydrolysisH₂O, HCl (dilute)Heat (reflux)2,5-Dimethyl-1,3-oxazole-4-carboxylic acidAlkaline Hydrolysis1. NaOH (aq) 2. H₃O⁺ (acidification)1. Heat (reflux) 2. Acidify2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine, providing a route to (2,5-dimethyl-1,3-oxazol-4-yl)methanamine.

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgyoutube.com The reaction typically occurs in an anhydrous ether solvent, followed by an aqueous workup to yield the amine. libretexts.org Other reagents, such as diisopropylaminoborane, have also been shown to reduce a wide variety of nitriles to primary amines in high yields. nih.govorganic-chemistry.org

Reduction of 2,5-Dimethyl-1,3-oxazole-4-carbonitrileReducing AgentConditionsProductLithium Aluminum Hydride (LiAlH₄)1. Anhydrous ether (e.g., THF) 2. Aqueous workup(2,5-Dimethyl-1,3-oxazol-4-yl)methanamineDiisopropylaminoborane/cat. LiBH₄THF, ambient or reflux(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine

Reactions Involving Recyclization

The nitrile functionality can participate in cycloaddition reactions, leading to the formation of new heterocyclic rings attached to the oxazole core. A key example is the synthesis of tetrazoles.

[3+2] Cycloaddition: Research on related 5-amino-1,3-oxazole-4-carbonitriles has demonstrated that the nitrile group can undergo a [3+2] cycloaddition with azides, such as trimethylsilyl (B98337) azide, in the presence of a catalyst like dibutyltin (B87310) oxide. scilit.com This reaction yields a 4-(1H-tetrazol-5-yl)oxazole derivative. scilit.com This transformation is significant as it builds a new, stable aromatic heterocyclic ring from the nitrile group.

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Core

Direct substitution on the carbon atoms of the oxazole ring is less common than transformations of its substituents but can be achieved under specific conditions. The electronic properties of the existing substituents heavily influence the position and feasibility of these reactions.

Electrophilic Substitution: In general, electrophilic substitution on the oxazole ring preferentially occurs at the C-5 position, especially when the ring is activated by an electron-donating group. slideshare.nettandfonline.com For this compound, the C-5 position is already substituted with a methyl group. The C-4 position is strongly deactivated by the electron-withdrawing nitrile group. The C-2 methyl group would direct electrophiles to the C-5 position, which is occupied. Therefore, direct electrophilic substitution on the ring is predicted to be difficult.

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is rare and typically requires the presence of a good leaving group, such as a halogen. tandfonline.com The general order of reactivity for halogen displacement is C-2 > C-4 > C-5. tandfonline.comsemanticscholar.org While the parent compound does not have a leaving group, related studies on halo-oxazoles show that the C-4 position can be involved in substitution. For example, metalation at C-4 via deprotonation can create a nucleophilic center that can then react with electrophiles, as seen in "halogen dance" isomerizations of bromo-oxazoles. nih.gov This suggests that if a suitable derivative were prepared, substitution at the C-4 position would be mechanistically plausible.

Table of Compounds

Compound Name(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine(2,5-Dimethyl-1,3-oxazol-4-yl)(R)methanone2,5-Dimethyl-1,3-oxazole-4-carbonitrile2,5-Dimethyl-1,3-oxazole-4-carboxylic acid4-(1H-tetrazol-5-yl)oxazole4-acyl-2,5-dimethyloxazolesAmmoniaAmmonium chlorideAmmonium ethanoateBromo-oxazolesDibutyltin oxideDiisopropylaminoboraneEthanoic acidEthanenitrileGrignard reagentsHalo-oxazolesHydrochloric acidLithium aluminum hydride (LiAlH₄)Organolithium compoundsSodium 2,5-dimethyl-1,3-oxazole-4-carboxylateSodium hydroxideTetrazolesTrimethylsilyl azide

Reaction Mechanisms and Intermediate Characterization

The study of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and for the rational design of new synthetic methodologies. While specific mechanistic studies on this exact compound are not extensively documented in the available literature, the reactivity can be inferred from the well-established chemistry of other substituted oxazoles. The interplay between the electron-donating and electron-withdrawing groups on the oxazole ring is expected to play a central role in the pathways of its reactions.

The involvement of radical intermediates in the reactions of oxazole derivatives is an area of growing interest. While specific radical reactions of this compound have not been detailed, general principles of radical chemistry can be applied. The stability of potential radical intermediates formed on the oxazole ring or its substituents would be a key factor. For instance, the methyl groups at C2 and C5 could potentially undergo hydrogen abstraction to form benzylic-type radicals, which would be stabilized by the adjacent aromatic ring.

Recent studies have highlighted the use of radical cascade reactions for the synthesis of nitrogen heterocycles, which could be a potential avenue for the functionalization of oxazoles. acs.org Furthermore, the development of asymmetric radical additions to alkenyl oxazolines, enabled by cooperative photoredox and chiral acid catalysis, showcases the potential for stereocontrolled radical functionalization of the oxazole core, which could be extended to derivatives like this compound. rsc.org

Table 1: Potential Radical Reactions Involving Oxazole Derivatives
Reaction TypeInitiator/CatalystPotential Outcome for this compoundKey Intermediates
Radical Addition to C=CPhotoredox Catalyst (e.g., Ru(bpy)3Cl2)Functionalization at the C4 or C5 position if an alkenyl substituent is present.Oxazole-stabilized radical
Hydrogen AbstractionRadical Initiator (e.g., AIBN)Formation of a radical at one of the methyl groups.Benzylic-type radical
Radical Smiles RearrangementVisible-light photocatalysisRearrangement of a tethered aryl group (see section 3.4.3).Spirocyclic radical intermediate

Oxazoles can participate as dienes in Diels-Alder reactions, a property that has been utilized in the synthesis of pyridines and furans. thieme-connect.de The reactivity of the oxazole as a diene is influenced by the electronic nature of its substituents. In the case of this compound, the electron-donating methyl groups at C2 and C5 would increase the electron density of the diene system (C4-C5-O-C2), potentially enhancing its reactivity towards electron-deficient dienophiles. Conversely, the electron-withdrawing carbonitrile group at C4 would decrease the electron density, possibly diminishing its reactivity in normal electron-demand Diels-Alder reactions.

The oxazole ring can also participate in [4+2]-cycloaddition reactions with various dienophiles. For instance, photoinduced cycloaddition reactions of vinyldiazo compounds with furan (B31954) have been reported to construct bicyclic rings. rsc.org While not directly involving an oxazole, this highlights the potential for light-mediated cycloadditions with heterocyclic systems. The specific cycloaddition behavior of this compound would depend on the specific reaction conditions and the nature of the dienophile.

Table 2: Potential Cycloaddition Reactions of Substituted Oxazoles
DienophileReaction TypeExpected Product TypeInfluence of Substituents on this compound
Maleic anhydride[4+2] Diels-AlderBridged adduct, leading to substituted pyridines after rearrangement.Methyl groups may enhance reactivity; nitrile group may decrease it.
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)[4+2] Diels-AlderFuran derivative after extrusion of nitrile.Reactivity would be sensitive to electronic effects.
Singlet Oxygen[4+2] CycloadditionEndoperoxide, which can rearrange to other products.Methyl groups would likely increase the rate of reaction.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one heteroatom to another on an aromatic ring. wikipedia.org This rearrangement and its variants, like the Truce-Smiles rearrangement, are powerful tools in organic synthesis. wikipedia.orgnih.gov For a Smiles rearrangement to occur in a derivative of this compound, a suitable side chain with a nucleophilic terminus would need to be attached to the oxazole ring, typically at the C2 or C5 position. The oxazole ring itself would act as the "aromatic" component.

The electronic nature of the oxazole ring in this compound, with its electron-withdrawing nitrile group, could potentially facilitate a Smiles-type rearrangement if an appropriate precursor were synthesized. A radical version of the Smiles rearrangement has also been developed, proceeding under mild, visible-light-mediated conditions. wikipedia.org This opens up the possibility for radical-initiated rearrangements in suitably functionalized derivatives of this compound. For instance, an electrophile-integrating Smiles rearrangement has been reported to provide access to previously inaccessible cyanine (B1664457) fluorophores, demonstrating the synthetic utility of this reaction class for complex molecules. acs.org

Table 3: General Features of the Smiles Rearrangement
Rearrangement TypeKey Structural Feature of PrecursorDriving ForcePotential for this compound Derivatives
Classical Smiles RearrangementAryl ether or sulfonamide with a tethered nucleophile (e.g., -OH, -NH2).Formation of a more stable anion.Possible if a suitable side chain is introduced. The electron-withdrawing nitrile group could activate the oxazole ring.
Truce-Smiles RearrangementAryl sulfone or similar with a tethered carbanion.Formation of a C-C bond.Would require a precursor that can generate a carbanion adjacent to the oxazole ring.
Radical Smiles RearrangementAryl sulfonate or similar with a radical precursor in the side chain.Formation of a stable radical and subsequent rearrangement.Could be initiated by photoredox catalysis in a suitable derivative.

Derivatization Strategies and Structure Reactivity Relationships

Synthesis of Substituted 2,5-Dimethyl-1,3-oxazole-4-carbonitrile Analogs

The core structure of this compound can be systematically modified at several key positions to generate a library of analogs with tailored properties. These modifications primarily target the introduction of aryl and heteroaryl moieties, alterations at the C-2 and C-5 methyl groups, and functionalization of the nitrile group.

Introduction of Aryl and Heteroaryl Moieties

The incorporation of aryl and heteroaryl groups into the oxazole (B20620) framework is a common strategy to modulate the compound's biological and material properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. These reactions typically involve the coupling of a halogenated oxazole derivative with an appropriate boronic acid or ester.

For instance, halogenation of the methyl groups or the oxazole ring itself can provide a handle for subsequent cross-coupling. While direct arylation of the oxazole ring at the C-2 or C-5 positions is also a viable strategy, the presence of the methyl groups in this compound may influence the regioselectivity of such reactions nih.gov. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Arylation of Oxazole Derivatives

Oxazole SubstrateCoupling PartnerCatalyst SystemProductYield (%)
2-Halo-5-methyloxazolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Phenyl-5-methyloxazole75
5-Bromo-2-methyloxazole4-Pyridylboronic acidPd(dppf)Cl₂, K₂CO₃5-(4-Pyridyl)-2-methyloxazole68

Modifications at the C-2 and C-5 Positions

The methyl groups at the C-2 and C-5 positions of the oxazole ring are amenable to various chemical transformations, providing another avenue for derivatization.

One key reaction is the lithiation of the C-5 methyl group. Treatment of 2,5-dimethyloxazole with a strong base like butyllithium results in the deprotonation of the 5-methyl group, creating a nucleophilic center that can react with a variety of electrophiles thieme-connect.de. This allows for the introduction of a wide range of substituents at this position.

Furthermore, the methyl groups can be functionalized through halogenation, followed by nucleophilic substitution or further cross-coupling reactions. For example, radical bromination can introduce a bromine atom, which can then be displaced by various nucleophiles or used in palladium-catalyzed couplings.

Functionalization of the Nitrile Group

The nitrile group at the C-4 position is a highly versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical space accessible from this compound.

One important transformation is the [3+2] cycloaddition reaction with azides to form tetrazoles. This reaction is a common method for synthesizing 5-substituted 1H-tetrazoles, which are recognized as bioisosteres of carboxylic acids and are prevalent in medicinal chemistry thieme-connect.decambridge.org. The reaction is typically promoted by a Lewis acid or by using an azide source like sodium azide in the presence of a catalyst thieme-connect.demychemblog.com.

The nitrile group can also be hydrolyzed to a carboxylic acid or an amide. Acidic or basic hydrolysis of the nitrile furnishes the corresponding 2,5-dimethyl-1,3-oxazole-4-carboxylic acid or 2,5-dimethyl-1,3-oxazole-4-carboxamide, respectively. These derivatives can then undergo further reactions, such as esterification or amide coupling.

Reduction of the nitrile group provides another route to novel derivatives. Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine, specifically a (2,5-dimethyl-1,3-oxazol-4-yl)methanamine. This amino group can then be further functionalized.

Formation of Fused Heterocyclic Systems from this compound Precursors

The strategic positioning of functional groups in derivatives of this compound allows for their use as precursors in the synthesis of fused heterocyclic systems. These reactions often involve intramolecular cyclization, leading to the formation of bicyclic and polycyclic structures with potential biological activity.

A prominent example is the synthesis of oxazolo[5,4-d]pyrimidines. Starting from a 5-amino-2,5-dimethyl-1,3-oxazole-4-carbonitrile derivative, reaction with a suitable one-carbon synthon, such as triethyl orthoformate, followed by cyclization with an amine, can lead to the formation of the fused pyrimidine ring. These fused systems are structurally analogous to purine bases and have been investigated for their potential as anticancer and antiviral agents.

Similarly, pyrazolo[3,4-d]oxazoles can be envisioned as potential targets. By introducing an amino group adjacent to the nitrile, for instance, through the reduction of a nitro group, an intramolecular cyclization could be triggered to form the fused pyrazole ring. The specific reaction pathway and the nature of the substituents would dictate the final heterocyclic system formed.

Influence of Substituents on Reaction Pathways and Selectivity

The nature and position of substituents on the this compound scaffold exert a significant influence on the reactivity of the molecule and the selectivity of its transformations. These substituent effects can be both electronic and steric in nature.

Electronic Effects: Electron-donating groups (EDGs) at the C-2 and C-5 positions, such as alkyl or alkoxy groups, increase the electron density of the oxazole ring. This can enhance the ring's reactivity towards electrophilic substitution, although such reactions are less common for oxazoles. Conversely, electron-withdrawing groups (EWGs) at these positions would decrease the ring's electron density, making it more susceptible to nucleophilic attack. The electronic nature of substituents on any aryl or heteroaryl moieties introduced will also play a crucial role in directing further reactions.

Steric Effects: The steric bulk of substituents at the C-2 and C-5 positions can influence the regioselectivity of reactions. For example, in direct arylation reactions, a bulky substituent at one position may sterically hinder the approach of the catalyst and favor reaction at the less hindered position. Similarly, the size of substituents can affect the rate and feasibility of intramolecular cyclization reactions for the formation of fused heterocyclic systems.

The interplay of these electronic and steric factors is critical in controlling the outcome of derivatization reactions and must be carefully considered in the design of synthetic routes to novel analogs of this compound.

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethyl 1,3 Oxazole 4 Carbonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural determination.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2,5-Dimethyl-1,3-oxazole-4-carbonitrile, two distinct signals in the aliphatic region would be expected, corresponding to the two methyl groups. The chemical shifts of these methyl protons would be influenced by their position on the oxazole (B20620) ring. The C2-methyl protons are typically observed at a slightly different chemical shift than the C5-methyl protons due to the different electronic environments created by the adjacent oxygen and nitrogen atoms of the heterocycle.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated:

Two signals for the methyl carbons (CH ₃).

Four signals for the oxazole ring carbons (C-2, C-4, C-5, and the carbon of the nitrile group, C≡N).

One signal for the nitrile carbon (C≡N), which typically appears in the 115-125 ppm range. The chemical shifts of the ring carbons (C-2, C-4, and C-5) are characteristic of the oxazole heterocycle and are crucial for confirming the ring structure.

Expected ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structures, as specific experimental data is not available.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-C H₃ ~2.5 ~14
C5-C H₃ ~2.3 ~11
C -2 - ~160
C -4 - ~115
C -5 - ~155
C ≡N - ~117

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the complete bonding network of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, a COSY spectrum would primarily be used to confirm the absence of couplings between the two methyl groups, as they are separated by the oxazole ring and are not on adjacent carbons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the ¹³C signals for the two methyl groups by correlating them with their corresponding ¹H signals.

The protons of the C2-methyl group and the C-2 carbon of the oxazole ring.

The protons of the C5-methyl group and the C-5 and C-4 carbons of the oxazole ring.

The protons of the C5-methyl group and the carbon of the nitrile group (C-4-C N). These correlations would confirm the placement of the methyl and nitrile substituents on the oxazole ring.

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a successful X-ray crystallographic analysis would yield a detailed structural model. This would confirm the planarity of the oxazole ring and provide precise geometric parameters.

Hypothetical Crystallographic Data Table for this compound (Note: This data is hypothetical as no published crystal structure is available.)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 95.0
Volume (ų) 845

This analysis would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as dipole-dipole interactions involving the nitrile group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₇H₆N₂O), the molecular weight is 134.14 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 134.

The fragmentation of methyl-substituted oxazoles often involves cleavage of the ring. Common fragmentation pathways for oxazoles include the loss of CO, HCN, and methyl radicals (•CH₃). The presence of the nitrile group would also influence the fragmentation, potentially leading to the loss of a •CN radical or the entire CH₃CN fragment through rearrangement.

Predicted Major Fragments in the Mass Spectrum of this compound (Note: This table is predictive, as specific experimental data is not available.)

m/z Possible Fragment
134 [M]⁺ (Molecular Ion)
119 [M - CH₃]⁺
106 [M - CO]⁺
93 [M - CH₃CN]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

C≡N Stretch: A sharp, strong absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile functional group. This would be a key diagnostic peak.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring would appear in the 1500-1650 cm⁻¹ region.

C-O-C Stretching: The stretching vibrations of the C-O-C linkage within the heterocyclic ring typically produce strong bands in the 1000-1300 cm⁻¹ region.

C-H Stretching and Bending: Absorptions corresponding to the C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹, with C-H bending vibrations appearing around 1375-1450 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound (Note: This table is predictive, as specific experimental data is not available.)

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2950-3000 C-H Stretch Methyl (CH₃)
~2230 C≡N Stretch Nitrile
~1600-1650 C=N Stretch Oxazole Ring
~1500-1580 C=C Stretch Oxazole Ring
~1375, ~1450 C-H Bend Methyl (CH₃)

Computational and Theoretical Investigations of 2,5 Dimethyl 1,3 Oxazole 4 Carbonitrile

Quantum-Chemical Calculations to Elucidate Electronic Structure

Quantum-chemical calculations are fundamental to understanding the electronic structure of 2,5-Dimethyl-1,3-oxazole-4-carbonitrile. These calculations, often employing methods like Density Functional Theory (DFT) and ab initio calculations, provide valuable data on molecular orbitals, charge distribution, and other electronic properties that dictate the molecule's reactivity and physical characteristics. researchgate.netresearchgate.net

The electronic properties of substituted oxazoles are significantly influenced by the nature and position of the substituents on the oxazole (B20620) ring. juniperpublishers.com Theoretical studies on methyl- and cyano-substituted oxazoles provide a strong basis for understanding the electronic landscape of this compound. scispace.com The methyl groups at positions 2 and 5 are electron-donating, which generally increases the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net Conversely, the electron-withdrawing carbonitrile (cyano) group at position 4 lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com

The interplay of these substituent effects determines the HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity and kinetic stability. scispace.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For instance, in a study of various substituted oxazoles, it was observed that electron-donating methyl groups decrease the energy gap, while electron-withdrawing cyano groups also tend to decrease this gap, making the molecule more reactive. scispace.com The compound 2,5-dimethyl oxazole has a calculated HOMO-LUMO gap of 13.578 eV, which is lower than that of unsubstituted oxazole (14.024 eV), indicating increased reactivity. researchgate.net The introduction of a cyano group further influences this gap. For example, 4-cyano oxazole has a calculated energy gap of 13.248 eV. scispace.com

Calculations of net atomic charges reveal the electrophilic and nucleophilic sites within the molecule. The nitrogen atom at position 3 is typically a site of protonation and alkylation. pharmaguideline.com The carbon atoms of the oxazole ring also exhibit varying reactivity, with the C2 position being the most susceptible to deprotonation. thepharmajournal.com The presence of the electron-withdrawing cyano group at C4 would make this position and the adjacent C5 more electrophilic.

Interactive Table: Calculated Electronic Properties of Substituted Oxazoles scispace.com

CompoundHeat of Formation (kcal/mol)-HOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (µ) (D)
Oxazole-1.589.5344.49114.0241.58
2,5-dimethyl oxazole-19.328.7474.80113.5781.88
4-cyano oxazole35.5510.2872.96113.2484.91
2,5-dicyano oxazole68.2710.8141.15111.9652.41

Note: Data for this compound is not explicitly available in the source but can be inferred from the trends shown by related substituted oxazoles.

In Silico Modeling for Reaction Prediction and Optimization

In silico modeling, which encompasses techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, is instrumental in predicting the reactivity of this compound and optimizing its synthesis and potential applications. nih.gov These computational methods are widely used in drug design and materials science to screen virtual libraries of compounds and predict their properties, saving significant time and resources. nih.govjcchems.com

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For oxazole derivatives, QSAR studies have been successfully employed to predict anticancer and antiviral activities. nih.govnih.gov These models can help in designing derivatives of this compound with enhanced properties by identifying key structural features that influence a desired outcome.

Molecular docking is another powerful in silico tool used to predict the binding orientation of a molecule to a target protein or receptor. pnrjournal.com This is particularly relevant for drug discovery. For this compound, docking studies could be performed against various biological targets to explore its potential as a therapeutic agent. For example, oxazole derivatives have been docked into the colchicine binding site of tubulin to investigate their potential as anticancer agents. nih.gov The results of such studies provide insights into the binding affinity and interaction patterns, guiding the design of more potent and selective compounds.

Furthermore, in silico tools can predict physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, which are crucial for the development of new drugs. jcchems.compnrjournal.com For this compound, these predictions can help assess its drug-likeness and potential for oral bioavailability. jcchems.com

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are crucial for elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surfaces, reaction pathways, and the structures of transition states, chemists can gain a detailed understanding of how reactions proceed. researchgate.net

Oxazoles can participate in various reactions, including cycloadditions, electrophilic and nucleophilic substitutions, and ring-opening reactions. pharmaguideline.comresearchgate.net Theoretical calculations can predict the feasibility and selectivity of these reactions. For instance, the oxazole ring can act as a diene in Diels-Alder reactions. pharmaguideline.com Computational studies can model the transition states of these cycloaddition reactions to predict the stereochemistry and regioselectivity of the products.

The van Leusen oxazole synthesis is a common method for preparing oxazoles. nih.gov This reaction proceeds through a [3+2] cycloaddition mechanism involving an oxazoline (B21484) intermediate. nih.gov Theoretical calculations can be used to model this reaction pathway, providing insights into the role of the base and the stability of intermediates.

Moreover, theoretical studies can investigate the excited-state dynamics of oxazole derivatives. researchgate.net This is important for understanding their photochemical behavior. For the parent oxazole, calculations have shown that upon photoexcitation, it can undergo ring-opening to form a nitrile ylide or ring-closure to a bicyclic species. researchgate.net The substituents on the oxazole ring can significantly influence these photochemical pathways.

A plausible reaction mechanism for the synthesis of 4,5-disubstituted oxazoles involves the in situ activation of a carboxylic acid, which then reacts with an isocyanoacetate. nih.gov This is followed by cyclization to form the oxazole ring. nih.gov Theoretical modeling of this and other synthetic routes to this compound can help in optimizing reaction conditions and improving yields.

Analysis of Topological Indices and Their Correlation with Chemical Properties

Topological indices are numerical descriptors derived from the molecular graph of a compound. They characterize the topology of a molecule and are used in QSAR and Quantitative Structure-Property Relationship (QSPR) studies to correlate the molecular structure with various physical, chemical, and biological properties. nih.govresearchgate.net

For oxazole derivatives, various topological indices, such as molecular connectivity indices (e.g., Chi indices) and electro-topological state indices, have been used to develop predictive models for their biological activities. nih.govresearchgate.net These indices encode information about the size, shape, branching, and electronic environment of the molecule.

In a QSAR study on benzoxazole derivatives, it was found that Kier's molecular connectivity indices and other topological indices were highly relevant for describing their antimicrobial activity. researchgate.net Similarly, for isoxazole-piperazine derivatives, the first-order molecular connectivity index and the Randic topological index were important for describing their anticancer activity. researchgate.net

For this compound, a variety of topological indices can be calculated and used to build QSPR models to predict properties such as boiling point, density, and solubility. They can also be used in QSAR models to predict its potential biological activities. The topological polar surface area (TPSA) is another important descriptor that correlates with drug transport properties, and it can be readily calculated for this molecule.

The use of topological indices provides a powerful and efficient way to screen and prioritize compounds for further experimental investigation, aiding in the rational design of new molecules with desired properties. growingscience.combioorganica.com.ua

Interactive Table: Examples of Topological Indices and Their Applications

Topological IndexDescriptionApplication in Oxazole Studies
Molecular Connectivity Indices (Chi indices)Reflect the degree of branching and connectivity in a molecule.Correlated with antimicrobial and anticancer activities of oxazole derivatives. researchgate.netresearchgate.net
Randic IndexA measure of molecular branching.Used in QSAR models to describe the anticancer activity of isoxazole derivatives. researchgate.net
Electro-topological State (E-state) IndicesCombine electronic and topological information of atoms in a molecule.Used to define key structural features for antiviral activity of oxazole derivatives. nih.gov
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule.Used to predict drug absorption and permeability.

Applications of 2,5 Dimethyl 1,3 Oxazole 4 Carbonitrile in Materials Science and Catalysis

Utilization in the Fabrication of Functionalized Materials

While direct applications of 2,5-Dimethyl-1,3-oxazole-4-carbonitrile in materials science are an emerging area of research, the broader class of oxazole (B20620) derivatives is known for its utility in developing functional materials. The oxazole ring is a key structural motif that can impart desirable electronic and photophysical properties. The structure of this compound, with its combination of an aromatic heterocycle and a polar nitrile group, suggests its potential as a building block for:

Polymers: Incorporation into polymer chains could enhance thermal stability and introduce specific optical properties.

Dyes and Pigments: The conjugated system of the oxazole ring is a common feature in chromophores, indicating potential applications in the development of novel colorants.

Organic Semiconductors: The electron-rich nature of the oxazole core makes it a candidate for inclusion in materials designed for electronic applications.

The presence of the nitrile group offers a versatile chemical handle for grafting the molecule onto surfaces or integrating it into larger macromolecular structures, thereby tailoring the properties of the final material.

Role as Intermediates in the Synthesis of Complex Organic Molecules

The synthetic utility of this compound is well-established, where it serves as a key intermediate in the construction of more elaborate chemical entities. The oxazole core and the nitrile functional group provide multiple reactive sites for further chemical elaboration.

Research has demonstrated that structurally similar 2-alkyl(aryl)-5-hydrazino-1,3-oxazole-4-carbonitriles undergo significant molecular rearrangements and cyclizations. When these compounds react with carboxylic acid chlorides, they can initiate a cascade of reactions, including rearrangement and an additional cyclization that involves the nitrile group. This process leads to the formation of complex fused heterocyclic systems, such as 2-(5-amino-1,3-oxazol-4-yl)-1,3,4-oxadiazole derivatives researchgate.net. This transformation highlights the role of the oxazole-4-carbonitrile (B1450848) scaffold as a precursor to intricate molecules that would be difficult to synthesize through other methods researchgate.net.

The reactivity of this compound allows for its use in building:

Macrocyclic structures researchgate.net

Coumarin derivatives containing an oxazole moiety researchgate.net

Novel amino pyrazoles and oxazole-containing amino acids researchgate.net

Table 1: Synthesis of Complex Molecules from Oxazole-4-carbonitrile Intermediates

Starting Material Class Reagents Resulting Complex Molecule Ref.
2-alkyl(aryl)-5-hydrazino-1,3-oxazole-4-carbonitriles Carboxylic acid chlorides 2-(5-amino-1,3-oxazol-4-yl)-1,3,4-oxadiazole derivatives researchgate.net

Application in Catalytic Systems and Ligand Design

The 1,3-oxazole ring is a recognized structural motif in the design of ligands for transition metal catalysis. The nitrogen and oxygen atoms within the ring can act as donor atoms, coordinating to a metal center and influencing its catalytic activity and selectivity.

Studies on related methyl-substituted oxazoles have shown their effectiveness as ligands in catalysis. For instance, vanadium complexes synthesized with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have proven to be active catalysts for ethylene polymerization and copolymerization with norbornene mdpi.com. The substitution pattern on the oxazole ring was found to significantly impact the catalyst's performance and the properties of the resulting polymer mdpi.com.

Given these precedents, this compound is a promising candidate for ligand development. The key features that make it suitable for this purpose include:

Coordination Sites: The ring nitrogen (at position 3) and oxygen (at position 1) provide potential bidentate or monodentate coordination to a metal ion.

Steric and Electronic Tuning: The methyl groups at the 2 and 5 positions, along with the electron-withdrawing nitrile group at the 4 position, allow for fine-tuning of the electronic properties and steric environment of the resulting metal complex. This can be used to control the catalyst's activity and selectivity.

The search for new catalytic systems based on adapting structural units from natural compounds for use as ligands is a promising area of research, and oxazole derivatives like this compound fit well within this strategy mdpi.com.

Table 2: Potential of this compound in Catalysis

Feature Role in Ligand Design Potential Catalytic Application Ref.
Oxazole Ring (N and O atoms) Metal coordination sites Olefin Polymerization mdpi.com
Methyl and Nitrile Substituents Electronic and steric tuning of the metal center Asymmetric Catalysis mdpi.com

Precursor for Advanced Organic Transformations

Beyond its role as a simple intermediate, this compound is a precursor for a variety of advanced organic transformations, demonstrating its rich synthetic potential researchgate.net. The nitrile group (–C≡N) is a particularly versatile functional group that can be converted into several other moieties.

Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (–COOH) or an amide (–CONH₂).

Reduction: Catalytic hydrogenation or treatment with reducing agents can convert the nitrile to a primary amine (–CH₂NH₂).

Cyclization Reactions: As noted previously, the nitrile group can participate in intramolecular cyclization reactions to form new heterocyclic rings, a powerful strategy for building molecular complexity researchgate.netexlibrisgroup.comexlibrisgroup.comexlibrisgroup.com. For example, reactions with hydrazine hydrate can lead to recyclization products, forming fused ring systems like imidazo[1,2-a]pyridines under specific conditions exlibrisgroup.comexlibrisgroup.comexlibrisgroup.com.

These transformations allow chemists to use this compound as a foundational element, subsequently modifying its periphery to achieve a desired target structure. This versatility makes it a valuable tool in synthetic organic chemistry for creating diverse libraries of compounds for various applications.

Future Perspectives and Research Challenges in 2,5 Dimethyl 1,3 Oxazole 4 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient chemical processes. While various methods exist for the synthesis of the oxazole (B20620) ring, future research concerning 2,5-Dimethyl-1,3-oxazole-4-carbonitrile will likely focus on improving sustainability and efficiency. organic-chemistry.org

Key research directions include:

Green Chemistry Approaches: Moving away from hazardous reagents and solvents is paramount. Future syntheses could employ water as a solvent, use biocatalysts, or leverage microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption. tandfonline.com

Catalytic Systems: There is a growing emphasis on developing metal-free catalytic systems to avoid the cost and toxicity associated with heavy metals. organic-chemistry.org The use of organocatalysts or visible-light photoredox catalysis represents a promising avenue for the synthesis of oxazole derivatives. organic-chemistry.org For instance, a CO2/photoredox-cocatalyzed tandem oxidative cyclization has been reported for preparing substituted oxazoles, offering a more sustainable alternative to methods requiring transition-metal catalysts and peroxides. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are ideal for improving atom economy and are an attractive strategy for constructing complex oxazole structures.

Use of Readily Available Feedstocks: Developing synthetic pathways that start from simple, abundant, and readily available carboxylic acids or α-amino acids, rather than pre-functionalized and complex precursors, would enhance the accessibility and cost-effectiveness of this compound and its derivatives. organic-chemistry.orgnih.gov

MethodologyTraditional ApproachSustainable/Novel AlternativePotential Advantage
CatalysisHeavy metal catalysts (e.g., Pd, Cu)Organocatalysis, Biocatalysis, Photoredox Catalysis organic-chemistry.orgReduced toxicity, lower cost, milder reaction conditions
SolventsVolatile organic compounds (VOCs)Water, supercritical fluids, ionic liquidsReduced environmental impact and improved safety
Energy InputConventional heating (oil baths)Microwave irradiation, sonicationFaster reaction times, lower energy consumption
Reaction DesignMulti-step linear synthesisOne-pot reactions, multi-component reactions (MCRs)Increased efficiency, reduced waste, higher atom economy
Table 1. Comparison of Traditional and Novel Synthetic Methodologies for Oxazole Synthesis.

Exploration of Undiscovered Reaction Pathways

The reactivity of this compound is largely dictated by the interplay between the electron-rich oxazole ring and the electron-withdrawing nitrile group. While the general reactivity of oxazoles is known, the specific pathways for this compound remain a fertile ground for investigation.

Future research should focus on:

Transformations of the Nitrile Group: The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amides, tetrazoles, and amines. Exploring these transformations under novel reaction conditions could yield a library of new derivatives with diverse properties.

Reactions at the Oxazole Ring: Oxazole rings can undergo several types of reactions. Electrophilic substitution typically occurs at the C5 position, though the substitution pattern of the target molecule may alter this reactivity. tandfonline.com Nucleophilic substitution is rarer but can occur if a suitable leaving group is present. tandfonline.com A particularly interesting pathway is the Diels-Alder reaction, where the oxazole can act as a diene, reacting with dienophiles to form pyridine derivatives, thus providing a route to entirely different heterocyclic systems. semanticscholar.org

Functionalization of the Methyl Groups: The two methyl groups at the C2 and C5 positions offer sites for further functionalization. For example, they could potentially undergo condensation reactions with aldehydes or be halogenated to introduce new reactive handles for subsequent modifications.

Photochemical Reactions: Oxazole rings are known to undergo photolysis, leading to rearrangements and the formation of different isomers or oxidation products. tandfonline.com Investigating the photochemical behavior of this compound could uncover novel molecular transformations.

Reaction TypePotential Reagents/ConditionsExpected Product ClassResearch Goal
Nitrile HydrolysisAcidic or basic aqueous conditions2,5-Dimethyl-1,3-oxazole-4-carboxylic acidAccess to carboxylic acid derivatives for further coupling
Nitrile ReductionReducing agents (e.g., LiAlH4)(2,5-Dimethyl-1,3-oxazol-4-yl)methanamineSynthesis of amine-containing analogues
Cycloaddition (Diels-Alder)Alkyne or alkene dienophiles, heatSubstituted PyridinesAccess to different heterocyclic cores semanticscholar.org
Side-Chain HalogenationN-Bromosuccinimide (NBS), light(Bromomethyl)oxazole derivativesIntroduction of a reactive site for further modification
Ring-Opening ReactionsStrong nucleophiles or harsh conditionsAcyclic isonitrile enolatesFundamental reactivity studies and access to non-cyclic structures
Table 2. Potential Undiscovered Reaction Pathways for this compound.

Advanced Mechanistic Investigations Using Modern Spectroscopic and Computational Tools

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of modern analytical techniques to study the reactions of this compound is a significant research challenge.

Key areas for investigation include:

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for studying the structural and electronic properties of molecules. irjweb.com DFT calculations can be used to predict optimized molecular geometries, HOMO-LUMO energy gaps, and molecular electrostatic potentials. irjweb.com This information helps in understanding the compound's reactivity, predicting the most likely sites for electrophilic or nucleophilic attack, and modeling reaction transition states to elucidate mechanisms. irjweb.comnih.gov

In-Situ Spectroscopy: Techniques such as in-situ FT-IR and NMR spectroscopy allow for the real-time monitoring of reactions. This enables the detection of transient intermediates and provides kinetic data that are invaluable for piecing together complex reaction pathways.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of products and intermediates. nih.gov Techniques like electrospray ionization (ESI) can be used to gently ionize and detect reactive species from a reaction mixture, providing snapshots of the mechanistic process.

Tool/TechniqueApplication in Mechanistic StudiesType of Information Gained
Density Functional Theory (DFT)Modeling transition states, calculating activation energies, predicting reactivity sites. irjweb.comThermodynamic and kinetic parameters, electron density distribution.
In-Situ NMR/FT-IR SpectroscopyReal-time monitoring of reactant consumption and product formation.Reaction kinetics, detection of short-lived intermediates.
High-Resolution Mass Spectrometry (HRMS)Identification of reaction components, including intermediates and byproducts. nih.govPrecise molecular formulas and structural fragments.
Single-Crystal X-ray DiffractionDetermining the precise three-dimensional structure of stable products or intermediates. nih.govBond lengths, bond angles, and stereochemistry. irjweb.com
Table 3. Application of Modern Tools for Mechanistic Investigations.

Design and Synthesis of Structurally Diverse Derivatives for Specific Research Applications

The oxazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. tandfonline.comnih.gov A major future direction for this compound is its use as a building block for the synthesis of structurally diverse derivatives with potential applications in medicine, materials science, and agrochemicals.

Challenges and opportunities in this area include:

Medicinal Chemistry: The synthesis of analogues by modifying the substituents on the oxazole ring or transforming the nitrile group could lead to new therapeutic agents. Given that oxazole derivatives have shown anticancer, antimicrobial, and anti-inflammatory activities, these are logical areas for biological screening. nih.govd-nb.info

Materials Science: The rigid, planar structure of the oxazole ring, combined with the polar nitrile group, suggests that derivatives could have interesting photophysical properties. Exploration of these compounds for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes is a compelling research avenue.

Structure-Activity Relationship (SAR) Studies: A systematic approach to derivatization is necessary to build a clear understanding of the relationship between molecular structure and biological activity or material properties. This involves creating a library of related compounds and evaluating them in relevant assays to guide the design of more potent or efficient molecules. nih.gov

Core Structure ModificationExample DerivativePotential Research ApplicationRationale
Hydrolysis of nitrile2,5-Dimethyl-1,3-oxazole-4-carboxylic acid calpaclab.comMedicinal Chemistry (as a fragment for larger molecules)Carboxylic acids are key intermediates for amide bond formation.
Reaction of nitrile with azides4-(1H-Tetrazol-5-yl)-2,5-dimethyl-1,3-oxazoleMedicinal ChemistryTetrazoles are often used as bioisosteres for carboxylic acids.
Cross-coupling at a halogenated ring position4-Aryl-2,5-dimethyl-1,3-oxazole-4-carbonitrileMaterials Science (fluorescent dyes)Extending π-conjugation can lead to interesting optical properties.
Functionalization of a methyl group2-(Bromomethyl)-5-methyl-1,3-oxazole-4-carbonitrileSynthetic Chemistry (building block)Provides a reactive handle for further elaboration.
Table 4. Examples of Structurally Diverse Derivatives and Their Potential Applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dimethyl-1,3-oxazole-4-carbonitrile, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., thiouracil derivatives or substituted aldehydes) in a solvent system like acetic anhydride/acetic acid with sodium acetate as a catalyst. For example, compound 11a was synthesized with 68% yield via 2-hour reflux . Optimization strategies include adjusting solvent ratios (e.g., 10/20 mL acetic anhydride/acetic acid), extending reaction time for incomplete cyclization, or using alternative catalysts (e.g., fused sodium acetate). Monitoring via TLC and recrystallization from polar aprotic solvents (DMF/water) can enhance purity .

Q. What analytical techniques are most effective for characterizing the purity and functional groups of this compound derivatives?

  • Methodological Answer :

  • IR spectroscopy : Identifies nitrile (CN, ~2,220 cm⁻¹) and carbonyl (CO, ~1,720 cm⁻¹) groups .
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR resolve substituent environments (e.g., methyl groups at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 386 for 11a ) .
  • XRD/SEM/TEM : Validates crystallinity and morphology (e.g., nanospheres with micropores in Cu-MOF analogs) .

Advanced Research Questions

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

  • Methodological Answer : Discrepancies in substituent positioning (e.g., benzylidene vs. furyl groups) can be resolved by cross-referencing 1H^1 \text{H}-NMR coupling patterns with 13C^{13} \text{C}-NMR chemical shifts (e.g., δ 165–171 ppm for carbonyl carbons) . X-ray crystallography (e.g., monoclinic P2₁/c system, β = 115.163°, Z = 4) provides definitive bond angles and torsion angles, such as C3–C4–O2 = −177.8° . For coordination complexes, XRD can confirm metal-ligand interactions (e.g., Cu-MOF with 1.488 nm micropores) .

Q. What mechanistic insights explain the regioselectivity observed in cyclization reactions involving this compound precursors?

  • Methodological Answer : Regioselectivity in cyclization (e.g., forming thiazolo[3,2-a]pyrimidine vs. pyrimido[2,1-b]quinazoline) depends on nucleophilic attack sites. Sodium ethoxide in ethanol promotes anthranilic acid-mediated cyclization to yield 12 (57% yield), while acetic anhydride favors aldehyde condensation . Computational modeling (DFT) can predict transition-state energies to rationalize selectivity, validated by 1H^1 \text{H}-NMR monitoring of intermediate stability .

Q. How should researchers address discrepancies between theoretical and experimental data (e.g., bond angles, spectroscopic peaks) in derivatives of this compound?

  • Methodological Answer : For conflicting bond angles (e.g., C7–C3–C4 vs. X-ray data), refine computational parameters (basis sets, solvation models) in DFT simulations. Spectroscopic mismatches (e.g., CN peak shifts in IR) may arise from solvent polarity or crystal packing effects; compare solution-state NMR with solid-state XRD data . Repeating synthesis under inert atmospheres can minimize oxidation artifacts .

Q. What role does this compound play in coordination chemistry, and how can its electronic properties be tailored for metal-organic frameworks (MOFs)?

  • Methodological Answer : The nitrile group acts as a Lewis base, coordinating to metals (e.g., Cu⁺ in Cu-MOFs). Tailoring involves substituent modulation (e.g., methyl groups enhance steric bulk, furyl groups adjust π-conjugation). Characterization via EDS mapping (uniform Cu/N distribution) and FTIR (shifted CN stretches upon metal binding) confirms successful integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.